molecular formula C21H22N2O7S B1311117 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate CAS No. 25910-85-4

6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate

Cat. No. B1311117
CAS RN: 25910-85-4
M. Wt: 446.5 g/mol
InChI Key: ZXQHSPWBYMLHLB-BXTVWIJMSA-M
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Description

The compound "6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar quinolinium-based compounds. For instance, the determination of neuroprotective quinoxaline derivatives using high-performance liquid chromatography (HPLC) suggests analytical techniques that could be applicable for the analysis of the compound . Additionally, the study of nitration reactions of the quinolinium ion provides insights into the chemical reactivity of quinoline derivatives, which could be relevant for understanding the synthesis and reactivity of the target compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one described in the command prompt, often involves multi-step reactions that may include nitration, as discussed in the paper on heteroaromatic reactivity . The nitration of quinolinium ions yields various nitroquinoline products, which could be intermediates or structural analogs to the compound of interest. The synthesis of related compounds, such as 7-ethoxy-3-hydroxy-6-methoxy-1-methyl-4-nitroisoquinoline, involves starting materials like ethoxy-methoxyphenylacetic acid, suggesting possible synthetic routes for the ethoxy and methoxy substituted quinolinium compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a heteroaromatic quinoline ring, which can be further substituted with various functional groups. The nitration study provides information on the reactivity of different positions on the quinoline ring, which is crucial for understanding the electronic and steric factors influencing the molecular structure of such compounds . The stability and fluorescence properties of 6-methoxy-4-quinolone indicate the potential photophysical characteristics of quinoline derivatives, which could be extrapolated to the compound .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be complex, involving electrophilic substitution reactions such as nitration. The partial rate factors calculated in the nitration study provide a quantitative measure of the reactivity of different positions on the quinoline ring, which is essential for predicting the outcomes of chemical reactions involving the target compound . The preparation of related compounds, such as the nitroisoquinoline derivative, suggests that careful control of reaction conditions is necessary to avoid hazardous outcomes, such as exothermic decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. The HPLC method described for the neuroprotective quinoxaline derivative indicates the importance of analytical techniques in determining the concentration and purity of such compounds in biological samples . The fluorescence properties of 6-methoxy-4-quinolone, including its stability and pH-independent fluorescence, suggest that similar quinoline derivatives could also exhibit unique photophysical properties useful in biomedical analysis .

Scientific Research Applications

Laboratory Chemicals

  • Summary of Application : This compound is used as a laboratory chemical . Laboratory chemicals are substances used in scientific research, including the synthesis of new compounds or substances .
  • Methods of Application : As a laboratory chemical, it can be used in various experimental procedures depending on the specific research context . The exact methods of application would depend on the nature of the experiment being conducted .
  • Results or Outcomes : The outcomes would vary widely depending on the specific experiments in which the chemical is used .

Photographic Purposes

  • Summary of Application : Pinacryptol yellow has been used for photographic purposes . In photography, certain chemicals are used in the development process to produce images .
  • Methods of Application : In the context of photography, the compound could be used in the development process where the latent image on the photographic film is made visible . The exact procedures would depend on the specific photographic process being used .

Here are two more potential applications of “6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate”, also known as Pinacryptol yellow :

Dye Manufacturing

  • Summary of Application : Pinacryptol yellow is used in the manufacturing of dyes . Dyes are substances that impart color to a material. The color is produced due to the absorption of certain wavelengths of light by the dye molecule .
  • Methods of Application : The compound can be used in the synthesis of dyes. The exact methods of application would depend on the specific dye being produced .
  • Results or Outcomes : The use of this compound in dye manufacturing could potentially influence the color and quality of the produced dyes .

Chemical Research

  • Summary of Application : Pinacryptol yellow can be used in chemical research, particularly in studies involving quinolinium compounds .
  • Methods of Application : As a research chemical, it can be used in various experimental procedures depending on the specific research context . The exact methods of application would depend on the nature of the experiment being conducted .
  • Results or Outcomes : The outcomes would vary widely depending on the specific experiments in which the chemical is used .

properties

IUPAC Name

6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N2O3.CH4O4S/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24;1-5-6(2,3)4/h4-14H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b9-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQHSPWBYMLHLB-BXTVWIJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Pinacryptol Yellow
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Product Name

6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate

CAS RN

25910-85-4
Record name Pinacryptol Yellow
Source ChemIDplus
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Record name Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1)
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Record name 6-ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate
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